

## Application Notes and Protocols for Measuring Enolase Activity of ENO4

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	EN4	
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Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Enolase is a crucial metalloenzyme that catalyzes the reversible dehydration of 2-phospho-D-glycerate (2-PG) to phosphoenolpyruvate (PEP) in the glycolytic and gluconeogenic pathways. [1][2][3][4] In mammals, three primary enolase isoforms (ENO1, ENO2, and ENO3) have been extensively studied for their roles in metabolism and various pathologies, including cancer and neurological diseases.[5] ENO4 is a putative and less-characterized member of the enolase family.[6] Consequently, specific, validated protocols exclusively for measuring ENO4 activity are not widely available.

These application notes provide detailed protocols for general enolase activity measurement that can be adapted for the characterization of ENO4. The methodologies described are based on well-established principles for quantifying the enzymatic conversion of 2-PG to PEP. The primary methods covered include direct spectrophotometric assays and more sensitive coupled-enzyme assays, which can be monitored via spectrophotometry, fluorometry, or colorimetry.

## **Principle of Enolase Activity Measurement**

Enolase catalyzes the following reaction:

2-phospho-D-glycerate (2-PG)  $\rightleftharpoons$  Phosphoenolpyruvate (PEP) + H<sub>2</sub>O



The activity of enolase can be measured by monitoring either the formation of the product, PEP, or the consumption of the substrate, 2-PG.

- Direct Spectrophotometric Assay: This method directly measures the formation of PEP by monitoring the increase in absorbance at 240 nm.[7][8]
- Coupled-Enzyme Assays: These are more common and generally more sensitive methods.
   The production of PEP is coupled to one or more subsequent enzymatic reactions that result in a readily measurable change, such as the consumption of NADH or the generation of a colored or fluorescent product.[1][2][3][8]

## **Experimental Protocols**

## Protocol 1: Sample Preparation from Mammalian Cells and Tissues

This protocol describes the preparation of cell and tissue lysates suitable for enolase activity assays.

#### Materials:

- Phosphate-Buffered Saline (PBS), ice-cold
- Enolase Assay Buffer (e.g., 20 mM Imidazole-HCl, pH 7.0, 400 mM KCl, 1 mM Magnesium Acetate) or commercial assay buffer.[2]
- Protease Inhibitor Cocktail
- Dounce homogenizer or sonicator
- Microcentrifuge

#### Procedure:

- For Adherent Cells:
  - Grow cells to approximately 90% confluency in a 10-cm dish.[9]



- Wash the cells once with ice-cold PBS.[9]
- Add 0.5 mL of ice-cold Enolase Assay Buffer containing a protease inhibitor cocktail.
- Scrape the cells and transfer the suspension to a pre-chilled 1.5 mL microcentrifuge tube.
   [9]
- For Suspension Cells:
  - Pellet 1-2 million cells by centrifugation at 500 x g for 5 minutes at 4°C.
  - Wash the cell pellet once with ice-cold PBS.
  - $\circ$  Resuspend the pellet in 100  $\mu$ L of ice-cold Enolase Assay Buffer with a protease inhibitor cocktail.[3]
- For Tissues:
  - Rinse approximately 10 mg of tissue with ice-cold PBS to remove any blood.[10]
  - Mince the tissue on ice and homogenize in 100-200 μL of ice-cold Enolase Assay Buffer with a protease inhibitor cocktail using a Dounce homogenizer.[3][10]
- Lysate Preparation:
  - Lyse the cells by sonication on ice or by passing them through a fine-gauge needle.
  - Centrifuge the lysate at 10,000-20,000 x g for 15-30 minutes at 4°C to pellet cellular debris.[3][9]
  - Carefully transfer the supernatant to a new, pre-chilled tube. This is the cleared lysate.
  - Determine the protein concentration of the lysate using a standard method like the Bradford assay.[9]
  - Samples can be used immediately or aliquoted and stored at -80°C for future use.



## Protocol 2: Coupled-Enzyme Spectrophotometric Assay (NADH-Dependent)

This assay measures enolase activity by coupling the production of PEP to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.[4]

### Principle:

- Enolase (ENO4): 2-PG → PEP
- Pyruvate Kinase (PK): PEP + ADP → Pyruvate + ATP
- Lactate Dehydrogenase (LDH): Pyruvate + NADH + H<sup>+</sup> → Lactate + NAD<sup>+</sup>

The rate of NADH consumption is directly proportional to the enolase activity in the sample.

#### Materials:

- Cleared lysate (from Protocol 1)
- 96-well UV-transparent microplate
- Microplate spectrophotometer capable of reading at 340 nm
- Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl<sub>2</sub>)
- 2-Phospho-D-glycerate (2-PG) solution (substrate)
- Adenosine 5'-diphosphate (ADP)
- Nicotinamide adenine dinucleotide, reduced form (NADH)
- Pyruvate Kinase (PK)
- Lactate Dehydrogenase (LDH)

### Procedure:



- Prepare the Master Mix: For each reaction, prepare a master mix containing all components except the substrate (2-PG). See Table 2 for typical concentrations.
- Sample and Control Wells:
  - $\circ$  Sample Wells: Add 1-20  $\mu$ g of cleared lysate to each well. Adjust the final volume to 50  $\mu$ L with Reaction Buffer.
  - Background Control Wells: Add the same amount of lysate. These wells will receive a reaction mix without the 2-PG substrate to measure any background NADH oxidation.
  - Positive Control: Use purified enolase enzyme.
- Initiate the Reaction:
  - Add 50 μL of the Master Mix to each well.
  - Start the enzymatic reaction by adding 2-PG to the final desired concentration.
- Measurement:
  - Immediately place the plate in the spectrophotometer pre-warmed to 25°C or 37°C.
  - Measure the absorbance at 340 nm every 30-60 seconds for 10-30 minutes.
- Data Analysis:
  - $\circ$  Calculate the rate of change in absorbance ( $\Delta$ A340/min) from the linear portion of the curve.
  - Subtract the rate from the background control wells.
  - $\circ$  Calculate enolase activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M<sup>-1</sup>cm<sup>-1</sup>).

## Protocol 3: Commercial Colorimetric/Fluorometric Coupled-Enzyme Assay

## Methodological & Application





This protocol is a generalized procedure based on commercially available kits (e.g., Sigma-Aldrich MAK178, Abcam ab241024).[1][11] These kits provide a more convenient and often more sensitive method.

Principle: Enolase activity is determined through a coupled enzyme reaction that results in the formation of an intermediate product (e.g.,  $H_2O_2$ ).[1][3] This intermediate then reacts with a probe to generate a stable colorimetric (absorbance ~570 nm) or fluorometric (Ex/Em = 535/587 nm) signal, which is proportional to the enolase activity.[1][3]

### Materials:

- Commercial Enolase Activity Assay Kit (containing assay buffer, substrate, developer, converter, probe, and positive control)
- Cleared lysate (from Protocol 1)
- 96-well plate (clear for colorimetric, black with a clear bottom for fluorometric)[1]
- Microplate reader (spectrophotometer or fluorometer)

#### Procedure:

- Reagent Preparation: Prepare all kit components as described in the manufacturer's technical bulletin. This typically involves reconstituting lyophilized substrates and enzymes in the provided assay buffer.[1][3]
- Standard Curve (Optional but Recommended): Prepare a standard curve using the provided standard (e.g., H<sub>2</sub>O<sub>2</sub>) to quantify the product generated.[3]
- Reaction Mix Preparation:
  - Prepare a Reaction Mix for the samples and a Background Control Mix (lacking the enolase substrate) according to the kit's instructions.
- Plate Setup:
  - Add 1-50 μL of your sample (cleared lysate) to the desired wells.[3]



- For samples with potentially high background, prepare parallel wells for the Background Control Mix.
- Add a positive control to verify reagent performance.
- Adjust the volume of all wells to 50 μL with Enolase Assay Buffer.
- Initiate and Measure:
  - $\circ$  Add 50  $\mu$ L of the Reaction Mix to the sample wells and 50  $\mu$ L of the Background Control Mix to the background wells.
  - Incubate the plate at 25°C, protected from light.[1]
  - Measure the output (absorbance at 570 nm or fluorescence at Ex/Em = 535/587 nm) in a kinetic mode every 1-5 minutes for 30-60 minutes.[1] Note that a lag phase of 5-10 minutes is common.[1][3]
- Data Analysis:
  - Choose two time points (T1 and T2) in the linear range of the reaction.
  - Calculate the change in absorbance (ΔA570) or fluorescence (ΔRFU).
  - Subtract the background reading from the sample reading.
  - Calculate the enolase activity based on the standard curve and the reaction time. Activity
    is often expressed in mU/mg of protein. One milliunit (mU) is defined as the amount of
    enzyme that generates 1.0 nmole of product per minute at a specific pH and temperature.
     [1]

## **Data Presentation**

Table 1: Comparison of Enolase Activity Assay Methods



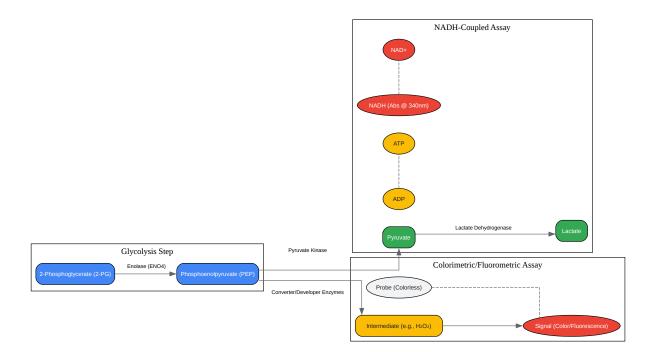
Feature	Direct Spectrophoto metric	Coupled- Enzyme (NADH)	Coupled- Enzyme (Colorimetric)	Coupled- Enzyme (Fluorometric)
Principle	Measures PEP formation	Measures NADH consumption	Measures colored product	Measures fluorescent product
Wavelength	240 nm	340 nm	~570 nm	Ex/Em = 535/587 nm
Signal Change	Increase in Absorbance	Decrease in Absorbance	Increase in Absorbance	Increase in Fluorescence
Sensitivity	Low	Moderate	High	Very High
Advantages	Simple, direct	Well-established	High sensitivity, visible light	Highest sensitivity
Disadvantages	Low sensitivity, UV interference	Potential for background NADH oxidase activity	More complex reaction mix	Requires a fluorometer

Table 2: Example Reaction Mixture for NADH-Coupled Assay

Component	Stock Concentration	Final Concentration	Volume for 100 µL Reaction
Reaction Buffer (5x)	5x	1x	20 μL
2-PG	50 mM	1-5 mM	2-10 μL
ADP	100 mM	1.5 mM	1.5 μL
NADH	10 mM	0.2 mM	2 μL
PK/LDH Enzyme Mix	Commercial Stock	5-10 units/mL	1-2 μL
Sample (Lysate)	1 mg/mL	1-20 μg	1-20 μL
Nuclease-Free Water	-	-	To 100 μL



# Visualizations Enzymatic Reaction and Coupled Assay Pathways

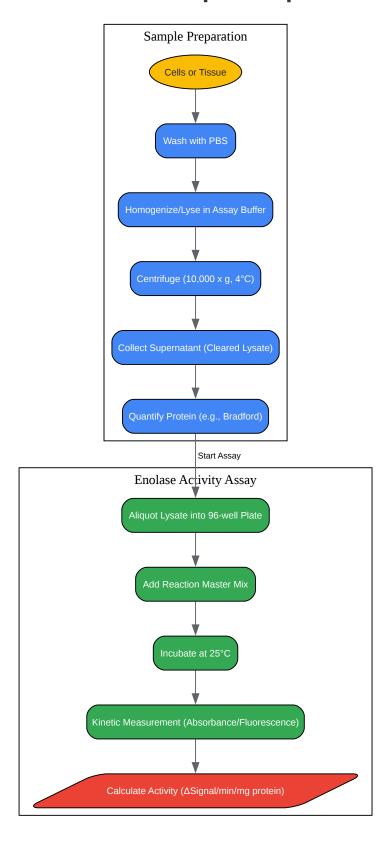


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Caption: The enolase reaction and principles of coupled assays.

## **Experimental Workflow: Sample Preparation and Assay**





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Caption: General workflow for enolase activity measurement.

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- To cite this document: BenchChem. [Application Notes and Protocols for Measuring Enolase Activity of ENO4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2576287#techniques-for-measuring-enolase-activity-of-eno4]

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